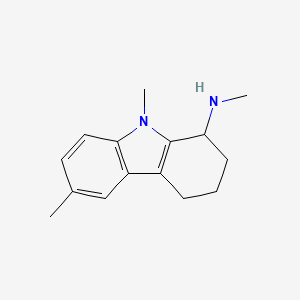![molecular formula C19H22N2O B14613994 2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole CAS No. 57980-59-3](/img/structure/B14613994.png)
2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole is a chemical compound that features a piperidine ring attached to a carbazole moiety through an ethoxy linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole typically involves the reaction of 9H-carbazole with 2-(piperidin-1-yl)ethanol under appropriate conditions. A common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the carbazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the carbazole moiety.
Reduction: Formation of reduced derivatives, such as hydrogenated carbazole.
Substitution: Formation of substituted carbazole or piperidine derivatives.
Applications De Recherche Scientifique
2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(Piperidin-1-yl)ethoxy)acetic acid hydrochloride
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
- 2-(2-(Piperidin-1-yl)ethoxy)methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Uniqueness
2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole is unique due to its specific combination of a piperidine ring and a carbazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
57980-59-3 |
|---|---|
Formule moléculaire |
C19H22N2O |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
2-(2-piperidin-1-ylethoxy)-9H-carbazole |
InChI |
InChI=1S/C19H22N2O/c1-4-10-21(11-5-1)12-13-22-15-8-9-17-16-6-2-3-7-18(16)20-19(17)14-15/h2-3,6-9,14,20H,1,4-5,10-13H2 |
Clé InChI |
BPRXNZZLFHXFMN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCOC2=CC3=C(C=C2)C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


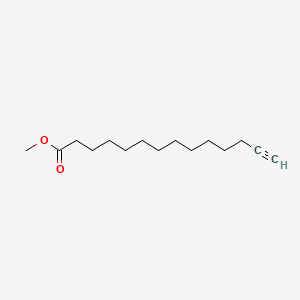
![Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14613913.png)

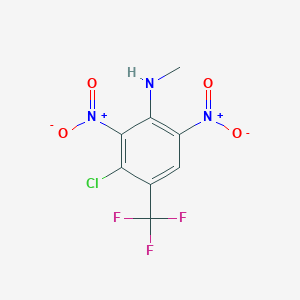
![3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one](/img/structure/B14613933.png)
![3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14613944.png)
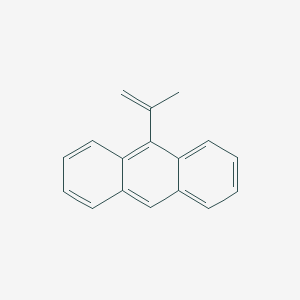
![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)-](/img/structure/B14613968.png)
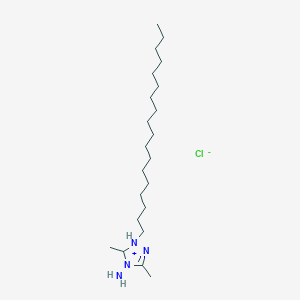
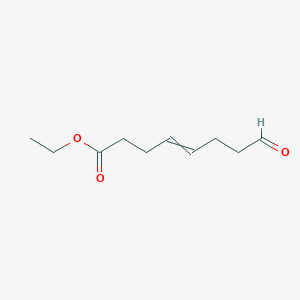
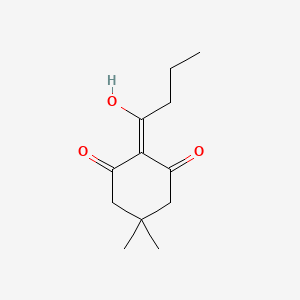
methanone](/img/structure/B14613998.png)
